molecular formula C21H20N4O2 B11222196 2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11222196
M. Wt: 360.4 g/mol
InChI Key: RDRMXTNRCWEVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . This method provides excellent yields and is straightforward to implement.

Chemical Reactions Analysis

2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential biological activities, making it a candidate for further biological studies.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other similar compounds.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H20N4O2/c1-26-17-8-3-15(4-9-17)5-12-20-23-21-22-14-13-19(25(21)24-20)16-6-10-18(27-2)11-7-16/h3-4,6-11,13-14H,5,12H2,1-2H3

InChI Key

RDRMXTNRCWEVNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.